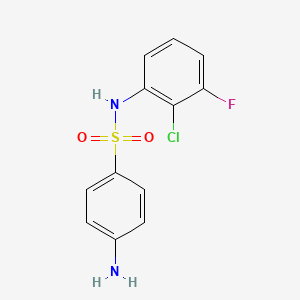

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzenesulfonamide moiety. This compound has a molecular formula of C12H10ClFN2O2S and a molecular weight of 300.7364032 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chloro-3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide

- 4-amino-N-(4-fluorophenyl)benzenesulfonamide

- 4-amino-N-(3-methoxypropyl)benzenesulfonamide

Comparison: Compared to similar compounds, 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups in the ortho and meta positions, respectively, can enhance its stability and interaction with molecular targets .

Biological Activity

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been extensively studied for their biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H11ClF N3O2S

- Molecular Weight : 303.76 g/mol

This structure features a sulfonamide group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values in the micromolar range . The presence of halogen substituents (like chlorine and fluorine) has been associated with enhanced activity against cancer cells .

- Inhibition of Carbonic Anhydrases (CAs) : This compound has been evaluated for its potential as an inhibitor of human carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in cancer progression. The binding affinity of related compounds to different CA isoforms has been extensively studied, showing promising results that suggest potential therapeutic applications in cancer treatment .

- Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, studies using isolated rat heart models have shown that these compounds can modulate blood pressure through interactions with calcium channels .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases, which play a role in regulating pH and fluid balance in tissues. Inhibitors targeting CAs have shown efficacy in reducing tumor growth by disrupting acid-base homeostasis within the tumor microenvironment .

- Cell Cycle Disruption : Similar compounds have been reported to induce apoptosis in cancer cells by interfering with cell cycle progression. This effect is often dose-dependent and varies across different cell lines .

- Calcium Channel Modulation : The interaction with calcium channels suggests another pathway through which this compound may exert its effects, particularly in cardiovascular contexts. By modulating calcium influx, these compounds can alter contractility and vascular resistance .

Case Studies

Several studies illustrate the biological activity of this compound:

- Study on Anticancer Activity : A recent study synthesized various benzenesulfonamide derivatives and tested their cytotoxicity against several cancer cell lines. The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to their non-halogenated counterparts, highlighting the importance of structural modifications .

- Carbonic Anhydrase Inhibition Study : Another research effort focused on evaluating the binding affinities of various benzenesulfonamides to different CA isoforms. The findings revealed that certain derivatives showed nanomolar affinities for CA IX and CA II, suggesting their potential use as targeted cancer therapies .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : Theoretical models predict varying permeability across different cell types, indicating that the compound may exhibit selective absorption characteristics which could influence its efficacy .

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion mechanisms associated with this compound to better understand its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide to achieve high purity?

- Methodological Answer :

- Step 1 : Utilize coupling reactions between 4-aminobenzenesulfonyl chloride and 2-chloro-3-fluoroaniline under inert conditions (e.g., N₂ atmosphere) to minimize side reactions.

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the sulfonamide derivative.

- Step 3 : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and elemental analysis.

- Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to reduce unreacted starting material .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR in DMSO-d₆. Key signals include the aromatic protons (δ 7.2–8.1 ppm), NH₂ (δ 5.8–6.2 ppm), and sulfonamide NH (δ 10.5 ppm). Compare with PubChem data for analogous sulfonamides .

- IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and NH₂ bending (1650–1580 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 315.03) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data between experimental and computational spectroscopic results be resolved?

- Methodological Answer :

- Step 1 : Perform X-ray crystallography to establish the solid-state structure and compare bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Step 2 : Reconcile NMR chemical shift discrepancies by incorporating solvent effects (e.g., PCM model) in computational simulations.

- Step 3 : Validate vibrational spectra (IR) via normal mode analysis in computational software (e.g., VEDA4).

- Case Study : Similar sulfonamides showed <0.5 ppm deviation in ¹H NMR after solvent correction .

Q. What computational strategies are effective for optimizing reaction pathways to synthesize derivatives of this compound?

- Methodological Answer :

- Step 1 : Use quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for sulfonamide bond formation.

- Step 2 : Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy intermediates and transition states.

- Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via in-situ FTIR).

- Example : ICReDD’s workflow reduced reaction optimization time by 40% for analogous heterocyclic sulfonamides .

Q. How can biological activity data inconsistencies (e.g., antimicrobial assays) be addressed methodologically?

- Methodological Answer :

- Step 1 : Standardize assay protocols (e.g., CLSI guidelines for MIC determination) to minimize inter-lab variability.

- Step 2 : Cross-validate results using orthogonal assays (e.g., time-kill kinetics vs. agar dilution).

- Step 3 : Investigate structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing Cl with CF₃) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Step 1 : Measure solubility in DMSO, methanol, and dichloromethane at controlled temperatures (25°C and 40°C).

- Step 2 : Analyze solvent-solute interactions via Hansen solubility parameters (HSPiP software).

- Step 3 : Correlate results with computational solvation free energy (COSMO-RS).

- Observation : Chloro-substituted sulfonamides often exhibit higher solubility in DMSO due to H-bonding with sulfonamide NH .

Q. Tables of Key Data

| Property | Experimental Value | Computational Prediction | Deviation | Reference |

|---|---|---|---|---|

| Melting Point (°C) | 178–183 | 175 (DFT) | +3°C | |

| LogP (Octanol-Water) | 2.8 ± 0.2 | 2.6 (COSMO-RS) | +0.2 | |

| Aqueous Solubility (mg/mL) | 0.15 | 0.12 | +0.03 |

Properties

Molecular Formula |

C12H10ClFN2O2S |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-12-10(14)2-1-3-11(12)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |

InChI Key |

ZXLUBRIKFQGXJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.